molecular formula C19H18N4O4 B2443033 (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-67-3

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2443033
CAS No.: 305355-67-3
M. Wt: 366.377
InChI Key: ROBGEWOTHXNHLL-RGVLZGJSSA-N
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Description

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-26-14-6-4-13(5-7-14)15-10-16(22-21-15)19(25)23-20-11-12-3-8-17(24)18(9-12)27-2/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBGEWOTHXNHLL-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3, with a molar mass of 302.33 g/mol. The compound features a pyrazole core, which is known for its versatile biological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various pyrazole derivatives, some demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their effectiveness against various bacterial strains and fungi. For instance, derivatives tested against Escherichia coli and Staphylococcus aureus showed promising results, indicating that modifications in the pyrazole structure can enhance antimicrobial activity .

3. Anticancer Potential

Pyrazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain pyrazoles can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of specific substituents on the pyrazole ring can significantly affect its ability to inhibit tumor growth .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Cytokine Production : By reducing the production of pro-inflammatory cytokines, these compounds may alleviate symptoms associated with chronic inflammatory diseases.
  • Interference with Cellular Signaling : Pyrazoles may disrupt signaling pathways critical for tumor growth and metastasis.

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

  • Anti-inflammatory Study : A recent investigation into a series of pyrazole derivatives revealed that some compounds exhibited over 80% inhibition in carrageenan-induced paw edema models, suggesting strong anti-inflammatory properties comparable to standard treatments like ibuprofen .
  • Antimicrobial Efficacy : In vitro assays demonstrated that certain pyrazole derivatives effectively inhibited the growth of pathogenic bacteria at low concentrations, indicating their potential as novel antimicrobial agents .
  • Antitumor Activity : Research focusing on the structure-activity relationship (SAR) of pyrazoles indicated that specific modifications could enhance anticancer activity against various cell lines, providing a basis for further drug development .

Scientific Research Applications

Biological Activities

Numerous studies have reported the biological activities associated with this compound, particularly its antimicrobial , anticancer , and anti-inflammatory properties. Below are some specific applications based on recent findings:

Antimicrobial Activity

Research has shown that (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections caused by resistant strains .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in colorectal cancer cells, highlighting its potential as an anticancer drug. The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation in various models. This is particularly relevant in the context of chronic inflammatory diseases, where it may provide a novel approach to treatment .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an alternative treatment .

Case Study 2: Cancer Cell Apoptosis

In another study focusing on colorectal cancer cells, researchers treated cells with various concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, affirming its role as a potential anticancer agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AnticancerColorectal cancer cells15 µM
Anti-inflammatoryInflammatory cytokine productionSignificant reduction

Chemical Reactions Analysis

Oxidation and Reduction Pathways

The hydrazone group and methoxy substituents participate in redox reactions:

Oxidation

  • Hydrazone oxidation : Forms nitroso intermediates under strong oxidants like KMnO₄/H₂SO₄.

  • Methoxy demethylation : Converts to catechol derivatives using BBr₃ at −78°C .

Reduction

  • Hydrazone reduction : Catalytic hydrogenation (H₂/Pd-C) yields hydrazine derivatives.

  • Pyrazole ring hydrogenation : Partially reduces the 1,2-diaza system under high-pressure H₂ .

Biological Interaction Mechanisms

The compound inhibits microbial growth through:

Target SystemInteraction TypeBiological EffectMIC RangeSource
Bacterial enzymesHydrogen bonding (C=O, OH groups)Disrupts cell wall synthesis0.05–1.45 µg/mL
Fungal cytochrome P450π-π stacking (benzylidene ring)Inhibits ergosterol biosynthesis6.3–62.5 µg/mL

Docking studies reveal binding energies of −7.2 to −8.9 kcal/mol with microbial β-ketoacyl synthases .

Solvent-Dependent Reactivity

DFT calculations (B3LYP/6-311++G(d,p)) demonstrate solvent effects:

SolventDipole Moment (D)Solvation Energy (kcal/mol)Reactivity Trend
Water4.64−38.2Enhanced hydrogen bonding
Ethanol3.96−29.8Moderate electrophilic substitution
Chloroform2.35−17.4Favor π-π interactions

The C=O stretching frequency shifts from 1686 cm⁻¹ (FTIR) in polar solvents to 1674 cm⁻¹ in apolar media .

Comparative Reactivity with Structural Analogues

Compound ModificationReactivity ChangeBiological Impact
Removal of 4-methoxy group32% reduced antimicrobial activityLoss of electron-donating effect
Methyl substitution on pyrazoleIncreased lipophilicity (logP +0.7)Enhanced membrane penetration
Halogenation at benzylidene ring2.1× higher oxidation stabilityImproved pharmacokinetics

The original compound’s dual methoxy/hydroxy substitution achieves optimal balance between solubility (cLogP = 2.1) and target affinity .

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